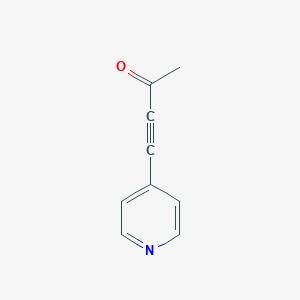

4-(Pyridin-4-yl)but-3-yn-2-one

Description

Structure

3D Structure

Properties

CAS No. |

138852-30-9 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-pyridin-4-ylbut-3-yn-2-one |

InChI |

InChI=1S/C9H7NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,1H3 |

InChI Key |

PREWLXZTKBBQHJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C#CC1=CC=NC=C1 |

Canonical SMILES |

CC(=O)C#CC1=CC=NC=C1 |

Synonyms |

3-Butyn-2-one,4-(4-pyridinyl)-(9CI) |

Origin of Product |

United States |

Contextualization Within Pyridine and Butynone Chemistry

4-(Pyridin-4-yl)but-3-yn-2-one integrates two key chemical functionalities: a pyridine (B92270) ring and a butynone core. The pyridine ring, a heterocyclic aromatic compound, is a fundamental building block in many pharmaceuticals and agrochemicals due to its wide range of biological activities. ijpsonline.comnih.govmdpi.com The nitrogen atom in the pyridine ring can form hydrogen bonds, a crucial interaction for biological targets. nih.gov

The butynone substructure is a type of ynone, a class of organic compounds containing a ketone group conjugated with an alkyne. numberanalytics.com Ynones are versatile intermediates in organic synthesis, known for their participation in various cyclization and addition reactions. ijpsonline.comnumberanalytics.com Their unique reactivity allows for the construction of complex heterocyclic systems. numberanalytics.com The reactivity of the butanone portion includes its stability under normal conditions, though it can form peroxides over prolonged storage in the presence of oxygen. chemcess.com It can also undergo condensation reactions and is a precursor to various catalysts and other chemical products. chemcess.comwikipedia.org

The combination of these two moieties in this compound results in a molecule with a unique electronic and structural profile, making it a valuable tool for synthetic chemists.

Significance in Synthetic Organic Chemistry

The primary significance of 4-(Pyridin-4-yl)but-3-yn-2-one in synthetic organic chemistry lies in its utility as a versatile building block. Its synthesis is often achieved through a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. chimia.chwikipedia.orgresearchgate.net This reaction is typically catalyzed by palladium and copper complexes and can be performed under mild conditions. wikipedia.orgnih.gov For instance, the synthesis of related pyridyl-alkyne compounds has been achieved by reacting a halo-pyridine with an appropriate alkyne in the presence of a palladium catalyst. chimia.chresearchgate.net

Once synthesized, this compound can participate in a variety of chemical transformations. The ynone functionality is susceptible to nucleophilic attack, which can initiate a cascade of reactions to form more complex molecules. numberanalytics.com For example, ynones are key precursors in the synthesis of various heterocycles, including pyridines, quinolines, furans, and indoles. numberanalytics.com The Bohlmann-Rahtz pyridine (B92270) synthesis, for instance, utilizes the condensation of enamines with ethynylketones to generate substituted pyridines. organic-chemistry.org

The pyridine ring itself can also be a site of further functionalization. The nitrogen atom can be quaternized or oxidized, and the ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the presence of other substituents.

Overview of Research Trajectories

Transition-Metal Catalyzed Coupling Reactions

The formation of the C(sp)-C(sp²) bond between the pyridine ring and the alkyne is most commonly achieved through transition-metal catalyzed cross-coupling reactions. Palladium and copper catalysts are central to these transformations, offering efficient and reliable routes to the target molecule.

Sonogashira Coupling Approaches

The Sonogashira coupling is a cornerstone in the synthesis of aryl and heteroaryl alkynes, and it represents a primary method for the preparation of this compound. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govthieme-connect.comresearchgate.net

The general scheme for the Sonogashira coupling to produce the target compound involves the reaction of a 4-halopyridine (where the halogen is typically iodine or bromine) with 3-butyn-2-one. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and a copper(I) salt, such as copper(I) iodide. An amine base, such as triethylamine (B128534) or diisopropylethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. fu-berlin.de

Key components and their roles in the Sonogashira coupling are summarized in the table below.

| Component | Example(s) | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide. |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center and influences its reactivity. |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Neutralizes the generated acid and acts as a solvent. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes the reactants and catalysts. |

The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the yield and purity of the product. nih.gov For instance, copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as the formation of homocoupled alkyne byproducts. organic-chemistry.org These methods often employ more sophisticated palladium catalysts or different reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling methods can be conceptually applied to the synthesis of this compound. These include the Stille, Suzuki, and Negishi couplings, which involve the reaction of an organometallic reagent with an organic halide. orgsyn.orgnih.govwikipedia.org

Stille Coupling: This reaction would involve the coupling of a 4-stannylpyridine with an acetylenic halide or the coupling of a 4-halopyridine with an acetylenic stannane. The reactivity of alkynylstannanes makes them suitable for this transformation. nih.govwikipedia.org

Suzuki Coupling: In a Suzuki reaction, a 4-pyridylboronic acid or ester would be coupled with a halo-alkyne. While highly versatile for C-C bond formation, the preparation and stability of the required boronic acid derivatives can be a consideration. nih.govorganic-chemistry.org

Negishi Coupling: This method utilizes an organozinc reagent. The synthesis could proceed via the coupling of a 4-pyridylzinc halide with a suitable acetylenic electrophile. Negishi couplings are known for their high functional group tolerance. orgsyn.orgwikipedia.orgorgsyn.org

While these methods are well-established for the formation of C-C bonds involving pyridine rings, their specific application to the synthesis of this compound is less commonly reported in the literature compared to the more direct Sonogashira coupling.

Copper-Mediated Alkynylation Pathways

Copper catalysts can also be used independently to mediate the alkynylation of pyridines. These methods can involve the coupling of a terminal alkyne with a pyridine derivative, sometimes proceeding through a C-H activation mechanism.

One approach is the copper-catalyzed dearomative alkynylation of pyridines. In this type of reaction, a pyridine, a terminal alkyne, and a chloroformate react in the presence of a copper catalyst and a chiral ligand to yield an enantioenriched 2-alkynyl-1,2-dihydropyridine. researchgate.net Subsequent oxidation would be required to furnish the aromatic ynone.

Direct C-H alkynylation of pyridines catalyzed by copper has also been explored, offering a more atom-economical route by avoiding the need for pre-halogenated pyridines. researchgate.net These reactions, however, can face challenges with regioselectivity.

A summary of exemplary copper-catalyzed alkynylation conditions is provided in the table below.

| Catalyst System | Substrates | Product Type |

| CuCl / Chiral Ligand | Pyridine, Terminal Alkyne, Chloroformate | 2-Alkynyl-1,2-dihydropyridine |

| CuI / Lewis Acid | Quinolone, Terminal Alkyne | Alkynylated Dihydroquinolone |

| Cu(MeCN)₄PF₆ / Ligand | Azadiene, Terminal Alkyne | Dihydrobenzofuro[3,2-b]pyridine |

Direct Alkynylation Procedures

Direct alkynylation refers to methods where the pyridine ring is directly functionalized with the alkyne moiety without the pre-functionalization typically required for cross-coupling reactions (e.g., halogenation). These methods often rely on C-H activation.

Palladium-catalyzed C-H alkynylation of heterocycles with haloalkynes is a known transformation that could be applied to the synthesis of the target compound. rsc.org This would involve the reaction of pyridine with a halo-butynone in the presence of a palladium catalyst.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. Several MCRs have been developed for the synthesis of substituted pyridines, some of which utilize ynones as key building blocks. sioc-journal.cnnih.govrsc.orgwhiterose.ac.uk

A general strategy involves the condensation of an ynone, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. wiley.com In the context of synthesizing this compound, a retrosynthetic analysis would suggest a disconnection that does not directly form the target molecule but rather a more complex pyridine derivative from which the target could be derived. A more direct, albeit complex, MCR could theoretically involve 4-formylpyridine, an acetylenic component, and an amine.

Alternative Synthetic Routes and Precursors

Alternative synthetic pathways to this compound often involve the use of different starting materials or a different order of bond-forming reactions.

One such strategy involves the synthesis of 4-ethynylpyridine (B1298661) as a key intermediate. tcichemicals.com This can be prepared via a Sonogashira coupling of a 4-halopyridine with a protected acetylene (B1199291), followed by deprotection. The resulting 4-ethynylpyridine can then be acylated to introduce the acetyl group, or coupled with a suitable electrophile to form the butenone side chain.

Another approach starts from picoline (4-methylpyridine). The picolinate (B1231196) anion can be generated and reacted with a suitable electrophile to build the carbon chain. For instance, reaction with an appropriate ester or acid chloride could lead to a precursor that can be subsequently oxidized to the target ynone. marshall.edu

Finally, the reaction of a 4-halopyridine with but-3-yn-2-ol via Sonogashira coupling, followed by oxidation of the secondary alcohol to the ketone, represents another viable route. This approach avoids the direct use of the potentially volatile and reactive but-3-yn-2-one.

A table of key precursors and their corresponding synthetic strategies is presented below.

| Precursor | Synthetic Strategy |

| 4-Halopyridine and 3-Butyn-2-one | Sonogashira Coupling |

| 4-Halopyridine and But-3-yn-2-ol | Sonogashira Coupling followed by Oxidation |

| 4-Ethynylpyridine | Acylation or further coupling |

| 4-Picoline | Deprotonation and reaction with an electrophile |

| 4-Pyridylboronic acid and a halo-butynone | Suzuki Coupling |

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic routes for a wide range of chemical compounds, including ynones like this compound. Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, these principles are primarily applied to the Sonogashira cross-coupling reaction, a fundamental method for forming the crucial carbon-carbon triple bond.

Key green strategies applicable to the synthesis of this compound include the use of eco-friendly solvents, the development of catalyst systems with reduced environmental impact, and the application of alternative energy sources to promote the reaction. Research into the synthesis of ynones and pyridine derivatives has highlighted several promising green approaches.

One significant advancement is the move towards palladium- and ligand-free reaction conditions. For instance, the use of reusable copper nanoparticle catalysts has been shown to be highly effective for the coupling of acyl chlorides and terminal alkynes to produce various ynones. rsc.orguib.no This method avoids the use of costly and toxic palladium catalysts and ligands, and the reaction can be carried out without a solvent, further enhancing its green credentials. rsc.orguib.no The catalyst can also be recovered and reused multiple times without a significant drop in its activity. rsc.org

Catalyst-free approaches have also been developed. For example, the reaction of alk-3-yn-1-ones with certain nucleophiles can be achieved with high atom economy under microwave irradiation in greener solvents like ethanol, or even at room temperature, completely avoiding the need for a metal catalyst. rsc.org

The choice of solvent is another critical aspect of green synthesis. Efforts have been made to replace traditional volatile organic solvents with more environmentally friendly alternatives. Water, ethanol, and ionic liquids have emerged as viable options for Sonogashira reactions. mdpi.comlucp.netmdpi.com In some cases, reactions can be performed under solvent-free conditions, which represents a significant step towards a more sustainable process. rsc.orguib.no

Furthermore, alternative energy sources such as microwave irradiation and ultrasound have been employed to accelerate reaction times and improve energy efficiency. rsc.orgijpsonline.comacs.org These methods can lead to higher yields and cleaner reaction profiles compared to conventional heating.

The table below summarizes various green chemistry approaches that could be adapted for the synthesis of this compound, based on findings for the synthesis of similar ynone and pyridine-containing compounds.

Table 1: Green Chemistry Approaches in Ynone Synthesis

| Green Approach | Catalyst System | Solvent | Energy Source | Key Advantages | Relevant Findings |

|---|---|---|---|---|---|

| Catalyst Modification | Reusable copper nanoparticles | Solvent-free | Conventional Heating | Palladium- and ligand-free, reusable catalyst, high efficiency. rsc.org | Effective for coupling acyl chlorides and terminal alkynes. rsc.orguib.no |

| Catalyst-Free Synthesis | None | Ethanol | Microwave | High atom economy, avoids metal catalysts, faster reaction times. rsc.org | Successful for the synthesis of diversely substituted conjugated enaminones. rsc.org |

| Greener Solvents | Various palladium or copper catalysts | Water, Ethanol, Ionic Liquids | Conventional Heating/Microwave | Reduced toxicity and environmental impact, potential for catalyst recycling. mdpi.comlucp.netmdpi.com | Sonogashira couplings have been successfully performed in these solvents. lucp.netresearchgate.net |

| Alternative Energy | Various | Various | Microwave, Ultrasound | Reduced reaction times, improved energy efficiency, potentially higher yields. rsc.orgijpsonline.comacs.org | Microwave-assisted synthesis of pyridine derivatives has been demonstrated. ijpsonline.comacs.org |

While specific studies on the green synthesis of this compound are not extensively documented, the principles and methodologies developed for other ynones and pyridine derivatives provide a clear framework for developing a sustainable synthetic route. Future research will likely focus on optimizing these green approaches for the specific synthesis of this target compound, aiming for a process that is not only efficient but also environmentally responsible.

Electrophilic and Nucleophilic Reactivity

The electronic interplay between the electron-withdrawing ketone and the pyridine ring significantly influences the reactivity of the alkyne moiety. The ketone group activates the alkyne for nucleophilic attack, while the π-system of the alkyne can act as a nucleophile towards strong electrophiles.

The alkyne in this compound is electron-deficient due to conjugation with the carbonyl group, making it an excellent Michael acceptor for nucleophilic conjugate additions. acs.org It can also undergo electrophilic addition, although its reactivity is generally lower than that of alkenes due to the stability of the resulting vinyl cation intermediate. libretexts.org

Nucleophilic Additions: A primary mode of reaction is the 1,4-conjugate addition (Michael addition) of nucleophiles to the β-carbon of the alkyne. This reaction is highly efficient for constructing more complex molecules. acs.org The general trend for reactivity in such additions correlates with the electron-withdrawing ability of the group conjugated to the alkyne, with ketones being more activating than esters or amides. acs.org

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

|---|---|---|---|

| Thiol | Thiophenol | β-Thioenone | Base catalyst (e.g., Et3N) |

| Amine | Aniline | Enaminone | Typically no catalyst needed |

| Alcohol | Methanol | β-Alkoxyenone | Base catalyst (e.g., NaOMe) |

| Organocuprate | Lithium diphenylcuprate (Ph2CuLi) | β-Substituted enone | Anhydrous ether, low temperature |

Electrophilic Additions: While less common for ynones compared to simple alkynes, electrophilic additions can be achieved under specific conditions. These reactions typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon. libretexts.org However, reactions like hydroboration-oxidation proceed with anti-Markovnikov selectivity. libretexts.org

| Reaction | Reagents | Initial Product | Final Product (after tautomerization) | Regioselectivity |

|---|---|---|---|---|

| Hydration (Markovnikov) | H2O, H2SO4, HgSO4 | Enol | 1-(Pyridin-4-yl)butane-1,3-dione | Markovnikov |

| Hydroboration-Oxidation | 1. Disiamylborane (Sia2BH) 2. H2O2, NaOH | Enol | 4-(Pyridin-4-yl)but-3-en-2-one (as enolate) -> 4-(pyridin-4-yl)butan-2-one | Anti-Markovnikov |

| Hydrohalogenation | HCl or HBr | Vinyl halide | (E/Z)-4-Halo-4-(pyridin-4-yl)but-3-en-2-one | Markovnikov |

| Hydrocarboxylation | CO, Alcohol (e.g., MeOH), Pd catalyst | Alkenoate | Methyl 2-(1-(pyridin-4-yl)prop-2-yn-1-ylidene)acetate | Syn-addition rsc.org |

The carbonyl group exhibits typical ketonic reactivity. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. google.com

Research Findings:

Nucleophilic Addition: The ketone can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to yield tertiary alcohols. google.com For example, reaction with methylmagnesium bromide would produce 2-methyl-4-(pyridin-4-yl)but-3-yn-2-ol.

Reduction: The ketone is readily reduced to a secondary alcohol by hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: It can undergo condensation reactions with primary amines to form imines or with secondary amines to form enamines. It can also participate as an electrophile in aldol (B89426) condensation reactions in the presence of a suitable base. rsc.org

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | NaBH4, MeOH | 4-(Pyridin-4-yl)but-3-yn-2-ol |

| Grignard Reaction | CH3MgBr, then H3O+ | 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol |

| Wittig Reaction | Triphenylphosphonium ylide (Ph3P=CH2) | 2-Methylene-4-(pyridin-4-yl)but-3-yne |

| Imination | Hydroxylamine (NH2OH) | This compound oxime |

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not delocalized into the aromatic system, rendering it basic and nucleophilic. jchemrev.com

Research Findings:

Protonation: As a base, the nitrogen can be protonated by acids to form a pyridinium (B92312) salt. This increases the electron-withdrawing nature of the ring, further activating the ynone system.

Alkylation: The nitrogen can act as a nucleophile, reacting with alkyl halides to form N-alkyl pyridinium salts. These salts are precursors for pyridinium ylides, which are valuable 1,3-dipoles for cycloaddition reactions. rsc.org

Coordination Chemistry: The lone pair allows the pyridine nitrogen to act as a ligand, coordinating to metal centers. This property is utilized in catalysis, where the pyridine moiety can direct a metal catalyst to a specific reaction site. cardiff.ac.uk

Reactions at the Ketone Carbonyl

Cycloaddition Reactions

The activated alkyne of this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures. libretexts.org

Thermally initiated [2+2] cycloadditions between two simple π-systems are generally forbidden by orbital symmetry rules. However, they can be achieved under photochemical conditions or with activated reaction partners like ketenes. libretexts.org For this compound, a photochemical [2+2] cycloaddition with an alkene is a plausible pathway to form a highly functionalized cyclobutene (B1205218) ring.

| Reactant | Conditions | Product Type |

|---|---|---|

| Ethylene | Photochemical (UV light) | Cyclobutene derivative |

| Dichloroketene | Thermal | Cyclobutenone derivative |

The reaction of a 1,3-dipole with a dipolarophile, such as the alkyne in this compound, is a powerful method for synthesizing five-membered heterocyclic rings. libretexts.org The electron-deficient nature of the alkyne makes it a highly reactive partner in these transformations.

Research Findings:

Azide-Alkyne Cycloaddition: The compound can react with organic azides (e.g., benzyl (B1604629) azide) in a Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry." A similar reaction between 4-pyridyl azide (B81097) and phenylacetylene (B144264) yields a mixture of triazole isomers. grafiati.com

Nitrile Imine Cycloaddition: Reaction with nitrile imines, often generated in situ, can produce pyrazole (B372694) derivatives. mdpi.com

Pyridinium Ylide Annulation: Pyridinium ylides can react as 1,3-dipoles across the alkyne to generate indolizine (B1195054) derivatives, which are important heterocyclic motifs. rsc.org

Oxidative Cycloaddition: In the presence of an oxidant, the alkyne can undergo [3+2] cycloaddition with N-imines to afford fused heterocyclic systems like pyrazolo[1,5-a]pyridines. mdpi.com

| 1,3-Dipole | Dipole Source Example | Resulting Heterocycle |

|---|---|---|

| Azide | Benzyl azide (BnN3) | 1,2,3-Triazole |

| Nitrile Oxide | Benzonitrile oxide (PhCNO) | Isoxazole |

| Nitrile Imine | Generated from hydrazonoyl halide | Pyrazole |

| Pyridinium Ylide | Generated from N-(cyanomethyl)pyridinium chloride and base | Indolizine |

| Diazoalkane | Diazomethane (CH2N2) | Pyrazole |

Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In this context, this compound can act as the dienophile due to the electron-withdrawing nature of the pyridyl and carbonyl groups, which activates the alkyne for reaction with an electron-rich diene. organic-chemistry.org

The reactivity of ynones in Diels-Alder reactions is influenced by both electronic and steric factors. While the electron-withdrawing substituents on the ynone enhance its dienophilic character, bulky groups near the alkyne can hinder the approach of the diene. uib.no The initial cycloadducts formed from the reaction of ynones with dienes are often unstable and can undergo aromatization to yield substituted benzene (B151609) derivatives. uib.no

| Diene | Dienophile | Conditions | Product | Yield |

| 2,3-Dimethylbuta-1,3-diene | 1,1-Diethoxybut-3-yn-2-one | Heat | Aromatized Benzene Derivative | Good |

| 2,3-Dimethylbuta-1,3-diene | 5,5-Diethoxy-4-oxo-1-R-alk-2-ynyl acetate | Heat | Benzene Derivative | Variable |

This table showcases representative Diels-Alder reactions involving ynones, illustrating the typical outcomes and conditions. Specific data for this compound was not available in the search results, so analogous reactions are presented.

Addition Reactions

The polarized nature of the conjugated system in this compound makes it susceptible to various addition reactions, including Michael additions and nucleophilic additions to both the carbonyl and alkyne moieties.

Michael Additions

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org In the case of this compound, the β-carbon of the alkynyl ketone is the electrophilic site for attack by soft nucleophiles. This reaction is a widely used carbon-carbon bond-forming method. libretexts.org

Stable enolates, such as those derived from β-keto esters or 1,3-dicarbonyl compounds, are effective nucleophiles in Michael additions to α,β-unsaturated ketones. libretexts.org The reaction proceeds via the formation of an enolate intermediate, which is then protonated to yield the 1,5-dicarbonyl product. libretexts.org Heteronucleophiles, particularly thiols, are also highly effective in Michael additions to activated alkynes. acs.org These thiol-yne Michael additions can sometimes be reversible under certain conditions, such as high temperatures or in alkaline environments. acs.org

Nucleophilic Additions to Carbonyl and Alkyne

Activated alkynes, like this compound, can undergo nucleophilic attack at either the carbonyl carbon (1,2-addition) or the acetylenic β-carbon (1,4-addition or conjugate addition). acs.org The regioselectivity of the attack often depends on the nature of the nucleophile. Hard nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition to the carbonyl group. acs.org In contrast, softer nucleophiles typically result in 1,4-addition to the alkyne. acs.org

Studies on related pyridinyl-substituted alkynes have shown that nucleophilic attack can also be initiated by the pyridine nitrogen itself, leading to cyclization reactions. rsc.org For instance, in the presence of a Lewis acid, the reaction of aldehydes with 2-aminopyridine (B139424) can lead to a series of nucleophilic attacks and subsequent cyclization. rsc.org

Functionalization and Derivatization Reactions

The versatile structure of this compound allows for a range of functionalization and derivatization reactions, including halogenation and reduction.

Halogenation

The alkyne and the pyridine ring in this compound are potential sites for halogenation. While specific studies on the halogenation of this exact compound are not detailed in the provided results, related structures offer insights. For instance, the iodination of a 4-chloropyrrolo[2,3-b]pyridine at the 2-position has been achieved using N-iodosuccinimide (NIS). vulcanchem.com The hydrochlorination and hydrobromination of various ynones have been accomplished using DMPU/HX reagents, leading to the formation of β-halo-α,β-unsaturated ketones. acs.org

| Ynone Substrate | Reagent | Product |

| Various Ynones | DMPU/HCl | (Z)-β-Chloro-α,β-unsaturated ketones |

| Various Ynones | DMPU/HBr | (Z)-β-Bromo-α,β-unsaturated ketones |

This table provides examples of halogenation reactions on ynones, indicating the types of products that can be formed.

Hydrogenation and Reduction

The carbonyl and alkyne functionalities, as well as the pyridine ring in this compound, can be targeted for reduction. The selective hydrogenation of one functional group in the presence of others is a significant challenge in organic synthesis.

The reduction of the carbonyl group in aromatic ketones to the corresponding alcohol can be achieved with high selectivity using catalysts like Pd(0)EnCat™ 30NP under conventional hydrogenation conditions (H₂ at atmospheric pressure). beilstein-journals.org This catalyst has shown better selectivity compared to traditional catalysts like Pd/C, which can lead to over-reduction. beilstein-journals.org

The hydrogenation of the alkyne can proceed sequentially to an alkene and then to an alkane. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving selective semi-hydrogenation to the alkene. Palladium-based catalysts are commonly used for this transformation. organic-chemistry.org The position of other functional groups, such as a hydroxyl group, can influence the activity of the catalyst during hydrogenation. researchgate.net

The pyridine ring itself can also be hydrogenated. Homogeneous catalytic hydrogenation of quinoline (B57606) derivatives, which contain a pyridine ring fused to a benzene ring, can preferentially reduce the heterocyclic ring to a 1,2,3,4-tetrahydroquinoline. acs.org However, specific catalysts have been developed to achieve selective hydrogenation of the carbocyclic ring. acs.org

| Functional Group | Reagent/Catalyst | Product |

| Aromatic Ketone | Pd(0)EnCat™ 30NP, H₂ | Benzylic Alcohol |

| Alkyne | Pd/C, H₂ | Alkane (via Alkene) |

| Quinoline (N-heterocycle) | Ru-based catalyst, H₂ | 5,6,7,8-Tetrahydroquinoline |

This table summarizes various reduction reactions on functional groups present in or related to this compound.

Oxidation

Specific studies on the oxidation of this compound are not extensively documented. However, the oxidation of related α,β-unsaturated ketones and alkynes suggests several potential pathways. The carbon-carbon triple bond is generally susceptible to oxidation, which can lead to cleavage or the formation of α-dicarbonyl compounds. For instance, the oxidation of alkynes can yield 1,2-dicarbonyl compounds. acs.org Similarly, the double bond in α,β-unsaturated ketones can be a target for oxidation. acs.org

In the context of related pyridyl compounds, pyridine N-oxides can be generated, which in turn can act as oxidants themselves in certain catalytic cycles. figshare.comnih.govrsc.org For example, a gold(III)-catalyzed cascade oxidation/cyclization of ynones has been reported using N-oxides as oxidants. rsc.org The presence of the pyridine ring might also influence the selectivity of oxidation reactions. In some cases, pyridyl-substituted compounds have shown altered reactivity in oxidation processes. nih.gov For instance, the oxidation of certain pyridyl-containing compounds can be influenced by the position of the nitrogen atom.

It is important to note that the oxidation of the precursor alcohol, a propargyl alcohol, to synthesize the ynone itself is a common transformation. Methods like the Swern oxidation are employed for this purpose, converting the alcohol to the ketone without affecting the alkyne. uib.no

Reaction Mechanism Elucidation

Elucidating the reaction mechanisms of this compound would involve a combination of kinetic studies and computational investigations to map out the energetic landscapes of potential reaction pathways.

Kinetic Studies

Currently, there is a lack of specific kinetic data for reactions involving this compound in the available literature. However, general methodologies for kinetic analysis of related systems have been established. For instance, the kinetics of reactions involving pyridines and unsaturated systems have been studied using techniques like UV-Vis spectrophotometry and NMR spectroscopy to determine rate constants and thermodynamic parameters. researchgate.netmdpi.comresearchgate.net

Such studies on analogous systems often reveal the influence of substituents and reaction conditions on the reaction rates. For example, in the pyridine-catalyzed reaction of phenylselenenyl halides with unsaturated alcohols, the reaction rate was found to depend on the pKa of the pyridine catalyst. researchgate.net Kinetic studies on enzyme-catalyzed reactions involving similar structures have also been performed to understand inhibitor binding and mechanism of action. mdpi.com Should kinetic studies be performed on this compound, they would provide crucial data for understanding its reactivity profile and for optimizing reaction conditions for synthetic applications.

A hypothetical kinetic study on a reaction of this compound could involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions (e.g., changing concentrations of reactants, catalyst, or temperature). The data obtained could then be used to derive a rate law and calculate activation parameters, offering insights into the transition state of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

This table is purely illustrative and does not represent actual experimental data.

Computational Mechanistic Investigations

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. rsc.orgmdpi.comacs.org While no specific computational studies on this compound were found, research on related ynone and pyridyl systems provides a framework for how such an investigation would be approached.

DFT calculations could be employed to:

Determine the molecular geometry and electronic structure: This would involve optimizing the ground state geometry and calculating properties like molecular orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution. These parameters provide insights into the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack. mdpi.commdpi.com

Map potential energy surfaces for reactions: By locating transition states and intermediates, computational models can elucidate detailed reaction pathways. rsc.orgresearchgate.net For example, a DFT study on the Rh-catalyzed decarbonylation of conjugated ynones explored the mechanism involving oxidative addition, decarbonylation, and reductive elimination steps. rsc.org

Predict reaction outcomes and selectivity: Computational models can help predict the feasibility of different reaction pathways and explain observed regioselectivity or stereoselectivity.

For this compound, a computational study could investigate the mechanism of its oxidation, cycloaddition reactions, or nucleophilic additions. For instance, the activation of the α,β-unsaturated system in superacids has been studied computationally for similar ketones. rsc.org Furthermore, the electronic properties of a related pyrenyl-butynone have been investigated using periodic DFT calculations. bohrium.com

Table 2: Hypothetical Calculated Electronic Properties for this compound (DFT B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

This table is for illustrative purposes only and is not based on actual calculations for this specific molecule.

Derivatives and Analogues of 4 Pyridin 4 Yl but 3 Yn 2 One: Synthesis and Applications Excluding Clinical

Synthesis of Novel Pyridine-Substituted Butynones

The synthesis of pyridine-substituted butynones, including 4-(pyridin-4-yl)but-3-yn-2-one, can be achieved through several established synthetic routes. One common method is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an acyl chloride in the presence of a palladium catalyst and a copper co-catalyst. For the synthesis of this compound, this would involve reacting 4-ethynylpyridine (B1298661) with acetyl chloride. The efficiency of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. mdpi.com Heterogeneous catalytic systems, such as palladium catalysts deposited on silica (B1680970) gel, have been developed to facilitate easier separation and catalyst recycling. mdpi.com

Another versatile method for synthesizing substituted pyridines is the Bohlmann-Rahtz pyridine (B92270) synthesis. organic-chemistry.org This reaction involves the condensation of an enamine with an alkynone. organic-chemistry.orgcore.ac.uk A modified, one-step version of this synthesis allows for the formation of highly functionalized pyridines under milder conditions by using acetic acid or an ion-exchange resin like Amberlyst 15. organic-chemistry.org This approach avoids the high temperatures and isolation of intermediates required in the traditional method. organic-chemistry.org

Furthermore, rhodium-catalyzed C-H bond functionalization provides an expedient one-pot procedure for creating highly substituted pyridine derivatives from terminal alkynes and α,β-unsaturated ketoximes. acs.org This method is notable for its use of electron-deficient phosphite (B83602) ligands to suppress the unwanted dimerization of terminal alkynes. acs.org

A summary of synthetic approaches for related pyridine derivatives is presented below:

| Synthetic Method | Reactants | Key Features | Reference |

| Sonogashira Cross-Coupling | Acyl chlorides and terminal alkynes | Palladium-catalyzed, can be performed with heterogeneous catalysts. | mdpi.com |

| Modified Bohlmann-Rahtz Synthesis | Enamines and alkynones | One-step process, milder conditions using acetic acid or Amberlyst 15. | organic-chemistry.org |

| Rhodium-Catalyzed C-H Functionalization | Terminal alkynes and α,β-unsaturated ketoximes | One-pot procedure, uses phosphite ligands to prevent side reactions. | acs.org |

Synthesis of Pyridyl-Alkynyl Ketone Derivatives

The synthesis of derivatives of pyridyl-alkynyl ketones often builds upon the core structure of compounds like this compound. These derivatives can be prepared by introducing various substituents on the pyridine ring or by modifying the ketone moiety.

One approach involves the use of pre-functionalized starting materials. For instance, substituted 4-iodopyridine (B57791) or 4-bromopyridine (B75155) can be used to generate a pyridin-4-yl lithium reagent, which can then be reacted with appropriate electrophiles to introduce functionality before the butynone side chain is constructed. google.com

The Boekelheide rearrangement offers another pathway to 2-pyridyl ketone derivatives. This method utilizes the rearrangement of N-alkenoxypyridiniums, which can be generated from pyridine N-oxides and alkynes. acs.org This strategy is operationally simple and allows for the direct preparation of 2-pyridyl ketones from readily available starting materials. acs.org

The versatility of the alkynyl ketone functional group also allows for further reactions. For example, the triple bond can undergo cycloaddition reactions. A (3+2)-cycloaddition of a pyridyl azide (B81097) with phenylacetylene (B144264) can yield a mixture of 1,4- and 1,5-disubstituted triazoles, demonstrating the potential to build more complex heterocyclic systems from alkynyl precursors. grafiati.com

Structural Modifications and Their Synthetic Pathways

Structural modifications of the this compound scaffold can be systematically explored to tune its chemical properties. These modifications can be categorized based on the part of the molecule being altered: the pyridine ring, the alkynyl linker, or the ketone group.

Modifications of the Pyridine Ring: Substituents can be introduced onto the pyridine ring either by starting with a substituted pyridine precursor or by direct functionalization of the pyridine ring in a later step. For example, multi-component reactions can be employed to build complex pyridine-containing structures. A three-component reaction of 4-acetylpyridine, malononitrile, and a 1,3-dicarbonyl compound can lead to the formation of highly substituted tetrahydro-4H-chromene derivatives bearing a pyridin-4-yl group. nih.gov

Modifications of the Alkynyl Linker: The alkynyl group is a versatile handle for further transformations. It can be reduced to the corresponding alkene or alkane to generate analogues with different degrees of saturation and geometries. nih.gov Hydrogenation of the alkyne can be achieved using catalysts like Raney nickel. nih.gov The alkyne can also participate in various coupling reactions, such as the Sonogashira coupling, to attach other aryl or alkyl groups. nih.gov

Modifications of the Ketone Group: The ketone functionality can be transformed into other functional groups. For example, reduction of the ketone can yield the corresponding secondary alcohol, 2-(pyridin-4-yl)but-3-yn-2-ol. srce.hr The ketone can also be converted to an oxime, which can then be further derivatized to form oxime esters. sioc-journal.cn

A table summarizing potential structural modifications is provided below:

| Molecular Subunit | Modification | Synthetic Approach | Reference |

| Pyridine Ring | Introduction of substituents | Multi-component reactions | nih.gov |

| Alkynyl Linker | Reduction to alkene/alkane | Catalytic hydrogenation | nih.gov |

| Ketone Group | Conversion to alcohol | Reduction with a reducing agent | srce.hr |

| Ketone Group | Conversion to oxime esters | Oximation followed by esterification | sioc-journal.cn |

Computational Design of Derivatives

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for the rational design of novel derivatives of this compound with desired properties. chemrevlett.comdergipark.org.tr These in silico techniques can predict the properties of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. chemrevlett.com For pyridine derivatives, QSAR studies have been used to identify key structural features that influence their properties. chemrevlett.comnih.gov By calculating various molecular descriptors (e.g., constitutional, topological, geometrical), a predictive model can be built. chemrevlett.com

Molecular docking simulations can be used to predict the binding orientation and affinity of a ligand to a target protein or material surface. nih.govacs.org For instance, docking studies have been performed on pyridine derivatives to assess their binding modes with various proteins. nih.gov These studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. acs.org

Based on the insights from QSAR and docking, new derivatives can be designed. For example, if a QSAR model indicates that a particular substituent at a specific position on the pyridine ring enhances a desired property, new analogues containing that feature can be proposed. dergipark.org.tr Similarly, if docking studies reveal an unoccupied pocket in a binding site, derivatives with substituents designed to fill that pocket can be computationally evaluated before synthesis.

Exploration of Structure-Activity Relationships (SAR) in Non-Biological Contexts

The exploration of structure-activity relationships (SAR) for pyridyl-alkynyl ketones in non-biological contexts focuses on understanding how structural changes influence their chemical reactivity, physical properties, and performance in materials science applications.

For example, in the context of catalysis, the electronic and steric properties of substituents on the pyridine ring can significantly impact the catalytic activity of metal complexes derived from these ligands. Electron-donating groups on the pyridine ring can increase the electron density on the nitrogen atom, potentially enhancing its coordination to a metal center. Conversely, electron-withdrawing groups can decrease the basicity of the pyridine nitrogen.

The nature of the substituent on the ketone side of the alkynyl ketone can also influence reactivity. In a study of α-keto oxazole (B20620) inhibitors, modifications to the acyl side chain, including the introduction of various aryl groups, led to significant changes in inhibitory potency, highlighting the sensitivity of the molecule's activity to its substitution pattern. nih.gov

In the context of materials science, the photophysical properties of pyridyl-alkynyl ketones can be tuned by structural modifications. The extended π-conjugation in these molecules suggests potential applications in organic electronics and as fluorescent probes. The introduction of different substituents can alter the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

A summary of SAR observations in non-biological contexts is presented below:

| Property/Application | Structural Feature | Observed Effect | Reference |

| Catalysis | Substituents on pyridine ring | Modulates electronic properties and coordination ability. | - |

| Chemical Reactivity | Substituents on acyl side chain | Influences reactivity and inhibitory potential in enzymatic systems. | nih.gov |

| Materials Science | Extended π-conjugation | Potential for applications in organic electronics and fluorescence. | - |

Applications of 4 Pyridin 4 Yl but 3 Yn 2 One and Its Derivatives Excluding Clinical

Role in Materials Science

The combination of a rigid aromatic system, a coordinating nitrogen atom, and reactive functional groups in 4-(pyridin-4-yl)but-3-yn-2-one and its derivatives allows for their use in the development of advanced materials.

Precursors for Polymeric Materials

The pyridyl and alkynone functionalities of this compound make it a valuable monomer for the synthesis of specialized polymers. The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds, can be utilized to polymerize aryl halides with terminal alkynes, a category that includes derivatives of this compound. This methodology has been successfully applied to prepare conducting polymers and macrocycles with acetylene (B1199291) links. researchgate.net The resulting poly(aryleneethynylene)s are known for their applications in materials science. researchgate.net

Furthermore, the activation of the alkyne by the electron-withdrawing pyridine (B92270) ring facilitates catalyst-free multicomponent polymerizations. Research has demonstrated that pyridine-activated diyne monomers can react with elemental sulfur and various diamines at room temperature. researchgate.net This process yields functional polythioamides with high molecular weights and well-defined structures. researchgate.net The presence of both a pyridine ring and an alkyne in this compound suggests its potential as a precursor in similar polymerization reactions to create functional sulfur-containing polymers.

Additionally, derivatives of pyridin-4-one have been incorporated into polymer backbones through copolymerization with reagents like acryloyl chloride to create polymeric ligands. nih.gov This indicates that the core structure of the title compound is amenable to established polymerization techniques for creating functional materials.

Table 1: Polymerization Methods Involving Pyridyl-Alkyne Derivatives

| Polymerization Method | Monomer Type / Precursor | Resulting Polymer Type | Potential Application | Reference |

| Sonogashira Coupling | Aryl dihalides and pyridyl-alkynes | Poly(aryleneethynylene)s | Conducting polymers, Engineering materials | researchgate.net |

| Multicomponent Polymerization | Pyridine-activated diynes, sulfur, diamines | Polythioamides | Mercury removal, Photophysical materials | researchgate.net |

| Copolymerization | Pyridin-4-one derivatives, acryloyl chloride | Polyacrylate/Polyamide with chelating moieties | Polymeric ligands | nih.gov |

Components in Organic Light-Emitting Diodes (OLEDs) Research

In the field of organic electronics, pyridine-containing molecules are frequently investigated for their use in Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the pyridine ring makes these compounds suitable for use as electron-transporting materials (ETLs) or as hosts for emissive dopants. researchgate.net The goal is to facilitate electron injection and transport while blocking holes, thereby improving device efficiency. researchgate.net

Derivatives of this compound, such as those incorporating a carbazole (B46965) unit, have been synthesized for their potential in optoelectronics. mdpi.com These pyridyl-ethynyl derivatives serve as building blocks for supramolecular structures with tunable luminescence. mdpi.com Similarly, luminescent supramolecular polymers have been fabricated via hydrogen bonding, using a pyridine-containing luminogen as the acceptor material, which exhibit multicolor luminescence switching. rsc.org The photophysical properties of related 1-(2-pyridyl)-4-styrylpyrazoles have been studied, revealing strong blue-light emission with high quantum yields, making them interesting as fluorescent probes. acs.org

While direct application of this compound in an OLED device has not been extensively documented, its structural components are highly relevant. The combination of the electron-deficient pyridine ring with a conjugated alkyne system provides a scaffold that can be incorporated into larger molecules designed for electron transport or as emissive materials in OLEDs. mdpi.commdpi.com

Building Blocks for Supramolecular Assemblies

The field of supramolecular chemistry and crystal engineering relies on predictable non-covalent interactions to construct large, well-ordered assemblies from molecular building blocks. researchgate.net The structure of this compound is exceptionally well-suited for this purpose. It contains a pyridyl nitrogen atom, which is a classic coordination site for metal ions, and a ketone oxygen, which can act as a hydrogen bond acceptor. mdpi.com

The linear, rigid nature of pyridyl-ethynyl units makes them ideal linkers for creating coordination polymers and metallo-supramolecular architectures. mdpi.com Researchers have used ligands like 1,4-bis(pyridin-4-ylethynyl)benzene (B3069700) to construct stable coordination networks with defined geometries. The combination of a metal ion and a ligand containing a pyridyl group can lead to the self-assembly of complex structures, including two- and three-dimensional ensembles.

The presence of multiple interaction sites in derivatives of this compound allows for the formation of intricate hydrogen-bonding networks and π-π stacking interactions, which are crucial for the stability of the resulting crystal structures. conicet.gov.ar For example, related pyridyl-pyrazole compounds form layered assemblies stabilized by a variety of non-covalent interactions. conicet.gov.ar The deliberate use of these interactions allows for the rational design, or "crystal engineering," of solid-state materials with desired topologies and properties.

Table 2: Supramolecular Assemblies from Pyridyl-Containing Building Blocks

| Building Block Type | Key Functional Groups | Resulting Assembly | Driving Interaction(s) | Reference |

| Pyridyl-ethynyl derivatives | Pyridine N, Alkyne π-system | Coordination polymers, Supramolecular wires | Metal-coordination, π-π stacking | mdpi.com |

| Di-2-pyridyl ketone | Pyridine N, Ketone C=O | Helicates, Rhomboids | Metal-coordination | nih.gov |

| Azopyridines | Pyridine N, Azo group | Photoresponsive liquid crystals, Gels | Hydrogen/Halogen bonding, Coordination | mdpi.com |

| Pyridyl-pyrazole derivatives | Pyridine N, Pyrazole (B372694) N, H-bond donors/acceptors | Layered assemblies, 3D networks | Hydrogen bonding, π-stacking | conicet.gov.ar |

Catalysis and Ligand Design

The reactive nature of the alkynone group, combined with the coordinating ability of the pyridine ring, establishes this compound as a valuable precursor in the synthesis of ligands for organometallic catalysis.

Precursors for Ligand Synthesis

The versatility of this compound as a synthon allows for its transformation into a wide array of more complex, often polydentate, ligands. The conjugated alkynone system is a well-known Michael acceptor and participates in various cyclization and condensation reactions. unam.mxajgreenchem.com

For instance, alkynones are key starting materials in the multicomponent synthesis of substituted pyrazoles and pyrimidines, which are themselves important ligand scaffolds. acs.org The reaction of the ketone moiety with hydrazines can yield pyridyl-pyrazoles, while condensation reactions can lead to the formation of pyridyl-diimine or pyridyl-pyrrole ligands. ajgreenchem.commdpi.com These reactions leverage the reactivity of the carbonyl group to build larger, chelate-forming structures.

The alkyne group also offers a handle for further functionalization. It can participate in cycloaddition reactions, such as the azide-alkyne "click" reaction, to introduce triazole rings, or be used in coupling reactions to extend the ligand framework. researchgate.net This dual reactivity makes pyridyl alkynones like the title compound valuable precursors for constructing diverse ligand architectures, from simple bidentate chelators to complex macrocycles and N-heterocyclic carbenes (NHCs). unam.mxacs.orgnih.gov

Application in Organometallic Catalysis

Once incorporated into a ligand and complexed with a transition metal, the electronic properties of the 4-(pyridin-4-yl) moiety can significantly influence the catalytic activity of the resulting complex. Pyridine-containing ligands are ubiquitous in homogeneous catalysis, and their electron-withdrawing or -donating character can be tuned to modulate the reactivity of the metal center. oriprobe.com

Metal complexes featuring pyridine-based ligands have demonstrated efficacy as catalysts in a broad range of organic transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura and Heck), hydrogenations, and oxidations. unam.mxoriprobe.comosti.gov For example, palladium(II) complexes with various pyridine ligands act as efficient precatalysts for C-C bond formation. oriprobe.com Similarly, iron(II) complexes with polydentate pyridyl ligands are active in oxidation reactions using peroxides as the oxidant. unam.mx

Of particular relevance, silver(I) complexes containing pyridine-based macrocyclic ligands have been shown to be effective catalysts for A³-coupling reactions, which involve the coupling of an aldehyde, an amine, and a terminal alkyne. nih.gov Given that this compound contains both the pyridyl and alkynyl functionalities, it represents a potential substrate and a precursor for ligands in such catalytic systems. Furthermore, cobalt(II) and nickel(II) complexes with rigid, ditopic pyridyl ligands have been investigated as electrocatalysts for the hydrogen evolution reaction (HER) from water, highlighting the role of such structures in energy-related catalysis. rsc.org

Dye Chemistry and Pigment Research

The structural framework of this compound, featuring a conjugated system of a pyridine ring, an alkyne, and a ketone, makes it and its derivatives intriguing candidates for the synthesis of novel dyes and pigments. The inherent electronic properties of this scaffold can be tuned to modulate light absorption and emission, which is a fundamental aspect of color.

Research into the synthesis of polysubstituted pyridines has demonstrated the utility of heterocyclic alkynones, such as this compound, in creating fluorescent compounds. core.ac.uk One notable method is the Bohlmann-Rahtz reaction, a one-pot, three-component cyclocondensation that can yield highly substituted pyridines with desirable photophysical properties. core.ac.uk In this reaction, an alkynone, a 1,3-dicarbonyl compound, and ammonia (B1221849) are combined to produce pyridines with total regiochemical control. core.ac.uk The resulting pyridine derivatives often exhibit fluorescence, making them suitable for applications as dyes. core.ac.uk

For instance, the reaction of various heterocyclic alkynones with β-aminocrotononitrile via a one-pot Bohlmann-Rahtz reaction has been shown to produce fluorescent cyanopyridines in excellent yields. core.ac.uk These reactions can be accelerated using microwave irradiation, providing a rapid route to these emissive molecules. core.ac.uk The core structure of this compound is ideal for such transformations, serving as a key building block for a library of novel pyridine-based dyes.

The photophysical properties of molecules derived from similar pyridyl alkynone structures have been studied in detail. For example, indolizinone derivatives synthesized from 4-aryl-2-(pyridin-2-yl)but-3-yn-2-ols exhibit tunable emission spectra. rsc.org By introducing different electron-donating or electron-withdrawing groups to the aryl substituents, the emission wavelengths can be shifted. rsc.org Specifically, electron-donating groups on the C-2 phenyl ring of the indolizinone core lead to a redshift in the emission compared to the unsubstituted parent compound. rsc.org This principle of electronic tuning is directly applicable to derivatives of this compound for the rational design of new dyes with specific colors.

Table 1: Synthesis of Polysubstituted Pyridines from Alkynones A representative table illustrating the scope of the Bohlmann-Rahtz reaction with various alkynones, demonstrating the utility of this class of compounds in generating diverse pyridine structures. Note that while this compound is not explicitly listed in this specific dataset from the literature, its structural similarity to the listed alkynones suggests its applicability in similar synthetic strategies.

| Entry | 1,3-Dicarbonyl Compound | Alkynone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate | Phenylpropynone | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 89 |

| 2 | Ethyl acetoacetate | 4-(Trimethylsilyl)but-3-yn-2-one | Ethyl 2,6-dimethylpyridine-3-carboxylate | 90 |

| 3 | Ethyl acetoacetate | 1-(4-Chlorophenyl)prop-2-yn-1-one | Ethyl 2-methyl-6-(4-chlorophenyl)pyridine-3-carboxylate | 90 |

| 4 | Ethyl acetoacetate | 1-(4-Methoxyphenyl)prop-2-yn-1-one | Ethyl 2-methyl-6-(4-methoxyphenyl)pyridine-3-carboxylate | 88 |

| 5 | Methyl acetoacetate | Phenylpropynone | Methyl 2-methyl-6-phenylpyridine-3-carboxylate | 90 |

Agrochemical Research (non-biological activity/mode of action)

The pyridine moiety is a common feature in a wide array of agrochemical products. nih.gov Consequently, this compound represents a valuable synthetic intermediate for the development of new plant protection agents. While direct agrochemical applications of this specific compound are not widely documented, its derivatives and related structures are of significant interest in this field.

One area of application is in the synthesis of novel herbicides and fungicides. For example, a patent discloses the crystalline form of 1,4-dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione for use in plant protection. google.com This highlights the utility of the pyridyl group in creating active agrochemical ingredients. The synthesis of such complex molecules often relies on the availability of versatile building blocks like this compound, which can be modified to introduce the desired functionalities.

Furthermore, research has been conducted on the synthesis of chromene derivatives from 4-acetylpyridine, which also bear a 4-pyridyl moiety. nih.gov These compounds have been investigated for their potential as agrochemicals, with molecular docking studies suggesting their interaction with biological targets relevant to pest control. nih.gov The synthetic pathways to such compounds could potentially be adapted to utilize this compound as a starting material, expanding the library of accessible agrochemical candidates.

The development of new agrochemicals also involves the exploration of different physical forms of active ingredients to enhance their efficacy and stability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact properties like solubility and dissolution rate, which are crucial for formulation and delivery. google.com Research into the crystalline forms of pyridyl-containing agrochemicals, such as the aforementioned triazolidine-dione derivative, underscores the importance of the solid-state chemistry of these compounds. google.com While specific studies on the polymorphism of this compound are not available, its role as a precursor to such agrochemicals makes the understanding of its solid-state properties relevant.

Table 2: Examples of Pyridine Derivatives in Agrochemical Research

| Compound Class | Potential Application | Key Structural Feature | Reference |

|---|---|---|---|

| Pyridyl-indazoles | Plant protection | Pyridin-3-yl group | google.com |

| Pyridyl-chromenes | Herbicides/Fungicides | Pyridin-4-yl group | nih.gov |

| Nicotinoids | Insecticides | Pyridine ring | Generic knowledge |

Niche Applications in Chemical Research

Beyond its potential in dye and agrochemical research, this compound and its derivatives serve as versatile platforms in various niche areas of chemical research. The combination of a nucleophilic pyridine nitrogen, an electrophilic carbonyl group, and a reactive alkyne moiety makes this compound a valuable building block for the synthesis of complex heterocyclic systems.

One significant application is in the construction of indolizine (B1195054) frameworks. rsc.org Indolizines are N-fused bicyclic heterocycles that are present in numerous biologically active molecules and are also used as fluorophores. rsc.org Derivatives of this compound can undergo cyclization reactions to form substituted indolizines. For example, the reaction of 4-aryl-2-(pyridin-2-yl)but-3-yn-2-ols with substituted halobenzenes in the presence of a palladium catalyst yields indolizinone derivatives. rsc.org This methodology could be extended to this compound to access a different class of indolizine-based structures.

The pyridine ring in this compound also allows for its use as a ligand in coordination chemistry. The nitrogen atom can coordinate to metal centers, enabling the formation of a wide range of metal complexes. These complexes can have applications in catalysis, materials science, and as models for biological systems.

Furthermore, the compound is a useful intermediate in multi-component reactions for the synthesis of diverse heterocyclic libraries. As demonstrated by the Bohlmann-Rahtz reaction, it can be a key component in generating polysubstituted pyridines. core.ac.uk These pyridine libraries are valuable for high-throughput screening in drug discovery and materials science.

Table 3: Reactivity of the Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Product Class |

|---|---|---|

| Pyridine Ring | N-alkylation, Coordination to metals | Pyridinium (B92312) salts, Metal complexes |

| Alkyne | Cycloadditions, Hydration, Reduction | Triazoles, Diketones, Alkenes/Alkanes |

| Ketone | Reduction, Grignard reaction, Wittig reaction | Alcohols, Tertiary alcohols, Alkenes |

| Entire Molecule | Cyclocondensation (e.g., Bohlmann-Rahtz) | Polysubstituted pyridines, Indolizines |

Spectroscopic and Analytical Characterization Methodologies for 4 Pyridin 4 Yl but 3 Yn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of 4-(pyridin-4-yl)but-3-yn-2-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The pyridyl protons typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the acetylenic group, the protons on the pyridine (B92270) ring are deshielded. Specifically, the protons ortho to the nitrogen (H-2 and H-6) would be expected to resonate at a lower field compared to the protons meta to the nitrogen (H-3 and H-5). These pyridyl protons would likely appear as two distinct doublets, characteristic of an A₂B₂ spin system, due to coupling with their adjacent protons. The methyl protons of the acetyl group (CH₃) would appear as a sharp singlet in the aliphatic region, typically around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridyl H-2, H-6 | ~8.6 | Doublet |

| Pyridyl H-3, H-5 | ~7.4 | Doublet |

| Methyl (CH₃) | ~2.4 | Singlet |

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the ketone is characteristically found at the downfield end of the spectrum, typically in the range of δ 180-200 ppm, due to its significant deshielding. mdpi.com The acetylenic carbons (C≡C) would resonate in the range of δ 80-100 ppm. The carbon attached to the pyridine ring would be slightly more downfield than the one attached to the acetyl group. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The C-4 carbon, being attached to the alkyne, would be significantly deshielded, as would the C-2 and C-6 carbons due to their proximity to the nitrogen atom. chemicalbook.com The methyl carbon of the acetyl group would be observed at the most upfield position, typically around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~184 |

| Pyridyl C-4 | ~130 |

| Pyridyl C-2, C-6 | ~150 |

| Pyridyl C-3, C-5 | ~124 |

| C≡C-Pyridyl | ~92 |

| C≡C-Keto | ~85 |

| CH₃ | ~28 |

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be observed between the ortho-pyridyl protons (H-2/H-6) and the meta-pyridyl protons (H-3/H-5), confirming their adjacency on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded carbon and proton atoms. This would allow for the direct assignment of the pyridyl carbons based on the previously assigned proton signals. For instance, the signal for the C-2/C-6 carbons would show a correlation to the H-2/H-6 proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity across multiple bonds (typically 2-3 bonds). harvard.edu For example, the methyl protons (CH₃) would be expected to show a correlation to the carbonyl carbon (C=O) and the adjacent acetylenic carbon. Furthermore, the pyridyl protons (H-3/H-5) would show correlations to the C-4 and the acetylenic carbon attached to the ring, confirming the connection of the butynone moiety to the pyridine ring at the C-4 position.

13C NMR Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.com

The most characteristic vibrational bands in the IR and Raman spectra of this compound would be those arising from the alkyne and carbonyl groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. The conjugation with the alkyne may slightly lower this frequency compared to a simple aliphatic ketone. This band would also be present, though likely weaker, in the Raman spectrum. scifiniti.com

Alkyne (C≡C) Stretch: The C≡C stretching vibration of a disubstituted alkyne is expected to appear in the region of 2100-2260 cm⁻¹. Due to the asymmetry of the substitution (pyridyl on one side, acetyl on the other), this band should be observable in both the IR and Raman spectra. Its intensity in the IR spectrum is dependent on the change in dipole moment during the vibration.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carbonyl | C=O Stretch | 1680 - 1700 | Strong | Weak-Medium |

| Alkyne | C≡C Stretch | 2190 - 2240 | Medium | Strong |

| Pyridyl Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Strong | Medium-Strong |

| Methyl | C-H Bends | 1350 - 1450 | Medium | Medium |

| Pyridyl Ring | Ring Breathing | ~1000 | Medium | Strong |

Note: Predicted values are based on the analysis of similar compounds and general principles of vibrational spectroscopy.

The pyridine ring gives rise to a series of characteristic vibrations. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the entire ring, is often observed around 1000 cm⁻¹. This mode is typically strong in the Raman spectrum. nih.gov Out-of-plane C-H bending vibrations of the pyridine ring are expected in the lower frequency region of the spectrum. The specific positions and intensities of these bands can provide further confirmation of the 4-substitution pattern.

Vibrational Mode Analysis of Alkyne and Carbonyl Groups

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, this method would provide precise mass information and insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact elemental composition of this compound. This technique differentiates between compounds with the same nominal mass, providing a highly accurate mass measurement that can confirm the molecular formula.

Detailed Research Findings

Based on a comprehensive review of scientific literature, specific high-resolution mass spectrometry data for this compound is not publicly available. The theoretical exact mass can be calculated based on its chemical formula, C9H7NO.

| Parameter | Theoretical Value |

| Molecular Formula | C9H7NO |

| Monoisotopic Mass | 145.0528 g/mol |

| [M+H]⁺ Ion | 146.0600 g/mol |

| [M+Na]⁺ Ion | 168.0423 g/mol |

| [M+K]⁺ Ion | 183.0162 g/mol |

| [2M+H]⁺ Ion | 291.1129 g/mol |

| Note: These are theoretical values. No experimental data was found in the searched literature. |

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in mass spectrometry helps to identify the structural components of a molecule. When this compound is subjected to ionization, it is expected to break apart in a predictable manner, with the resulting fragments providing a structural fingerprint.

Detailed Research Findings

A detailed experimental analysis of the fragmentation pattern for this compound has not been reported in the reviewed scientific literature. However, based on the structure of the molecule, which includes a pyridine ring, a ketone group, and an alkyne linker, a hypothetical fragmentation pattern can be proposed. Likely fragmentation would involve cleavage at the bonds adjacent to the carbonyl group and within the butynone chain, as well as fragmentation of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores.

Electronic Transitions and Chromophoric Analysis

The structure of this compound contains several chromophores—the pyridine ring, the carbonyl group, and the carbon-carbon triple bond—which are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The conjugation between these groups influences the wavelength of maximum absorption (λmax). Specifically, π → π* and n → π* transitions are anticipated. nih.govacs.org

Detailed Research Findings

No specific experimental UV-Vis spectroscopic data for this compound, including λmax values and molar absorptivity, were found in the public scientific literature. The conjugated system involving the pyridine ring and the enone moiety is expected to result in absorption at longer wavelengths compared to the non-conjugated chromophores alone. nih.gov

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

For this compound, single crystal X-ray diffraction would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking.

Detailed Research Findings

A search of the scientific literature and crystallographic databases did not yield any published single crystal X-ray diffraction data for this compound. Therefore, experimental details regarding its crystal system, space group, and specific geometric parameters are not available.

Advanced Spectroscopic Techniques and Emerging Methodologies for this compound

The comprehensive characterization of this compound is greatly enhanced by the application of advanced spectroscopic and computational methods. Beyond fundamental one-dimensional NMR and standard mass spectrometry, techniques such as two-dimensional NMR (2D NMR), high-resolution mass spectrometry (HRMS) with tandem mass spectrometry (MS/MS), and computational chemistry provide deeper insights into the molecule's structural and electronic properties. These methodologies are crucial for unambiguous structural elucidation, detailed electronic characterization, and for predicting the molecule's behavior.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is indispensable for the definitive assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules. For this compound, several 2D NMR experiments would be particularly informative.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-2'/H-6' with H-3'/H-5'). This is critical for differentiating between the ortho and meta protons of the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that would allow for the unambiguous assignment of each proton to its corresponding carbon atom. For instance, the methyl protons (H-1) would show a correlation to the C-1 carbon, and the aromatic protons (H-2'/H-6' and H-3'/H-5') would correlate to their respective carbons (C-2'/C-6' and C-3'/C-5'). columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool for establishing connectivity across multiple bonds (typically 2-4 bonds), which is essential for piecing together the molecular structure. columbia.eduyoutube.com For this compound, key HMBC correlations would be expected between:

The methyl protons (H-1) and the carbonyl carbon (C-2) and the alkyne carbon (C-3).

The pyridine protons (H-3'/H-5') and the other alkyne carbon (C-4) as well as other carbons within the pyridine ring.

The pyridine protons (H-2'/H-6') and the pyridine carbon C-4', in addition to other ring carbons.

These correlations, particularly across the alkyne bridge, would confirm the connection between the pyridinyl and butynone fragments.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | COSY Correlation(s) | HSQC Correlation(s) | HMBC Correlation(s) |

| H-1 (CH₃) | - | C-1 | C-2, C-3 |

| H-2'/H-6' | H-3'/H-5' | C-2'/C-6' | C-3'/C-5', C-4' |

| H-3'/H-5' | H-2'/H-6' | C-3'/C-5' | C-2'/C-6', C-4, C-4' |

Advanced Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. When coupled with tandem mass spectrometry (MS/MS), it offers detailed insights into the molecule's fragmentation pathways, which is invaluable for structural confirmation.